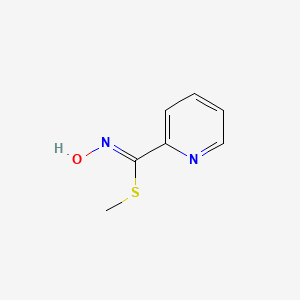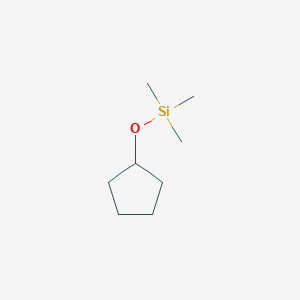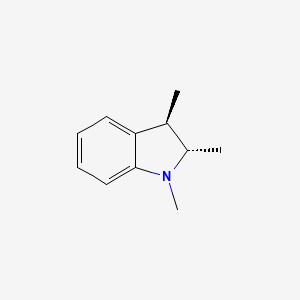
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are significant in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of three methyl groups and a dihydroindole structure, making it unique in its class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often involve refluxing the reactants in glacial acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized Fischer indole synthesis with continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole structure to an indole structure.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The pathways involved often relate to the compound’s ability to modulate biological processes, such as cell signaling and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-:
1H-Indole, 2,3-dihydro-1-methyl-: Another derivative with fewer methyl groups, leading to different chemical properties.
Uniqueness
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is unique due to its specific methylation pattern, which influences its reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.
Eigenschaften
CAS-Nummer |
55049-68-8 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(2S,3R)-1,2,3-trimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-9H,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
GHIPBJHEPWWMAE-IUCAKERBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](N(C2=CC=CC=C12)C)C |
Kanonische SMILES |
CC1C(N(C2=CC=CC=C12)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


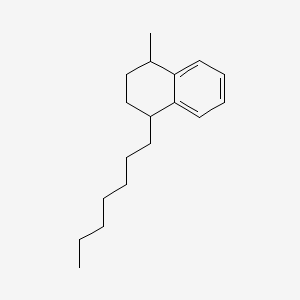
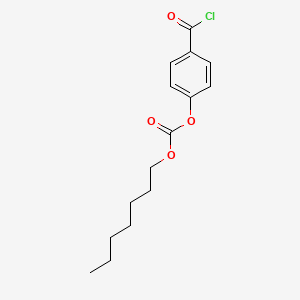
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
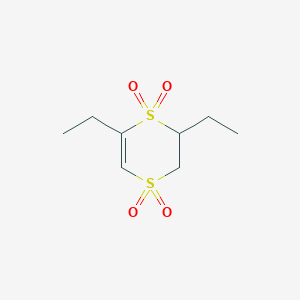

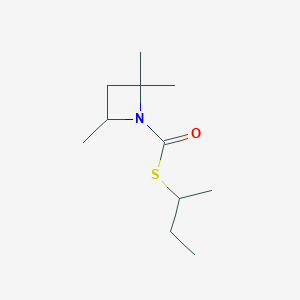


![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
